4-Bromo-2-(2-oxoethyl)benzonitrile
Overview
Description
4-Bromo-2-(2-oxoethyl)benzonitrile: is an organic compound with the molecular formula C9H6BrNO It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom and a 2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-2-(2-oxoethyl)benzonitrile typically involves the bromination of 2-(2-oxoethyl)benzonitrile. One common method is the reaction of 2-(2-oxoethyl)benzonitrile with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction parameters would be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
4-Bromo-2-(2-oxoethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The 2-oxoethyl group can be further oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a suitable catalyst can be employed.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products Formed:
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Formation of 4-amino-2-(2-oxoethyl)benzonitrile.
Oxidation: Formation of 4-bromo-2-(2-carboxyethyl)benzonitrile.
Scientific Research Applications
Chemistry:
4-Bromo-2-(2-oxoethyl)benzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology:
In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine:
The compound has potential applications in the development of pharmaceuticals. Its derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development.
Industry:
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and dyes. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-oxoethyl)benzonitrile depends on its specific application. In general, the compound can interact with molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
Comparison with Similar Compounds
- 4-Bromo-2-chlorobenzonitrile
- 4-Bromo-2-fluorobenzonitrile
- 4-Bromo-2-methylbenzonitrile
Comparison:
Compared to its analogs, 4-Bromo-2-(2-oxoethyl)benzonitrile is unique due to the presence of the 2-oxoethyl group. This functional group imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom also enhances its reactivity in substitution reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-bromo-2-(2-oxoethyl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-2-1-8(6-11)7(5-9)3-4-12/h1-2,4-5H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUKOBYFWNIQMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CC=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697449 | |
Record name | 4-Bromo-2-(2-oxoethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886593-61-9 | |
Record name | 4-Bromo-2-(2-oxoethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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